molecular formula C13H16BNO3S B6342046 2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester CAS No. 2096334-43-7

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester

Cat. No. B6342046
CAS RN: 2096334-43-7
M. Wt: 277.2 g/mol
InChI Key: PDZMXCPNCAQBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester (FTBAPE) is a synthetic organic compound with a wide range of applications in various scientific fields. It is a boronic ester that is used as a synthetic intermediate in organic synthesis, and has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. FTBAPE is a versatile compound that can be used as a reagent, catalyst, or ligand in a variety of reactions, and is of particular interest due to its ability to form strong covalent bonds with other molecules.

Scientific Research Applications

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, this compound has been studied as a potential drug delivery system due to its ability to form covalent bonds with other molecules. In biochemistry, this compound has been studied as a potential enzyme inhibitor, as well as a potential ligand for metal complexes. In materials science, this compound has been studied as a potential adhesive, as well as a potential catalyst for organic reactions.

Mechanism of Action

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester is a boronic ester that is capable of forming strong covalent bonds with other molecules. It is able to form covalent bonds with molecules through a process known as “hydrogen-bonding”. This process involves the formation of a hydrogen bond between the boron atom of this compound and the oxygen atom of the other molecule. This allows this compound to form strong covalent bonds with other molecules, which is useful for a variety of applications.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, this compound has been studied as a potential drug delivery system due to its ability to form covalent bonds with other molecules. In biochemistry, this compound has been studied as a potential enzyme inhibitor, as well as a potential ligand for metal complexes. In materials science, this compound has been studied as a potential adhesive, as well as a potential catalyst for organic reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester in lab experiments is its ability to form strong covalent bonds with other molecules. This allows for the formation of stable and robust molecules that can be used for a variety of applications. Additionally, this compound is relatively easy to synthesize and can be isolated and purified through recrystallization. However, this compound is not suitable for use in some applications due to its relatively low solubility in water and organic solvents.

Future Directions

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in various scientific fields, and thus there are many possible future directions for research. Some possible future directions include the development of new synthesis methods, the study of this compound’s potential applications in pharmaceuticals and biochemistry, the study of this compound’s potential applications in materials science, the study of this compound’s potential as a drug delivery system, and the study of this compound’s potential as an enzyme inhibitor. Additionally, further research could be conducted to explore the potential of this compound as a ligand for metal complexes and as an adhesive.

Synthesis Methods

2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester is synthesized through a multi-step process that involves the reaction of 2-furylthiazole with boronic acid in the presence of a pinacol ester. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is typically performed at room temperature and is highly exothermic, meaning that the reaction proceeds rapidly and produces a large amount of heat. The product of the reaction is a colorless solid that can be isolated and purified by recrystallization.

properties

IUPAC Name

2-(furan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZMXCPNCAQBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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